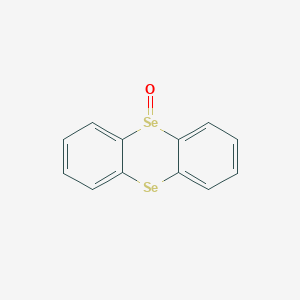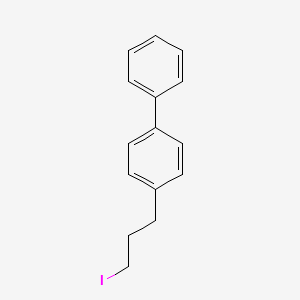
4-(3-Iodopropyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Iodopropyl)-1,1’-biphenyl is an organic compound characterized by the presence of an iodine atom attached to a propyl chain, which is further connected to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodopropyl)-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl with 1,3-diiodopropane under specific conditions. One common method is the N-alkylation of 1,1’-biphenyl with 1,3-diiodopropane, which proceeds at room temperature. The reaction can be carried out in a solvent-free environment, making it a more environmentally friendly approach .
Industrial Production Methods
Industrial production of 4-(3-Iodopropyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodopropyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds .
Scientific Research Applications
4-(3-Iodopropyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Materials Science: It is used in the synthesis of materials with specific properties, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4-(3-Iodopropyl)-1,1’-biphenyl depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the biphenyl structure can facilitate π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Iodopropyl)-4-(trifluoromethoxy)benzene
- 3-Iodopropylbenzene
- 3-Iodopropionic acid
Uniqueness
4-(3-Iodopropyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional stability and potential for π-π interactions. This makes it particularly useful in applications requiring strong molecular interactions, such as in the design of pharmaceuticals and advanced materials .
Properties
CAS No. |
145589-50-0 |
|---|---|
Molecular Formula |
C15H15I |
Molecular Weight |
322.18 g/mol |
IUPAC Name |
1-(3-iodopropyl)-4-phenylbenzene |
InChI |
InChI=1S/C15H15I/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |
InChI Key |
HAOIFRWDOBSHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




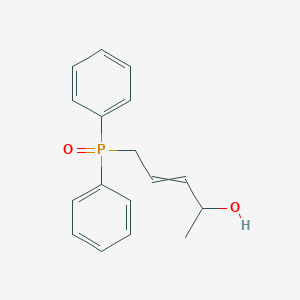
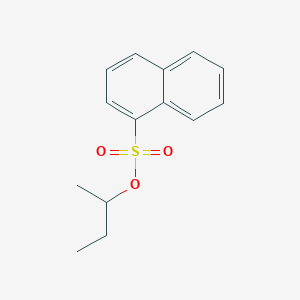
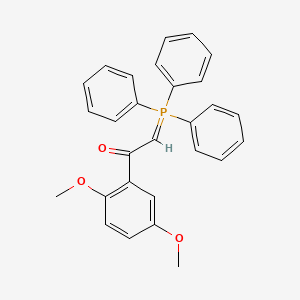
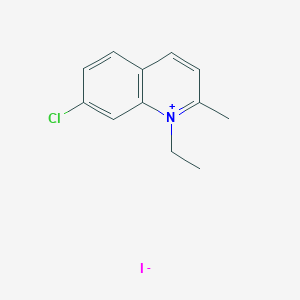
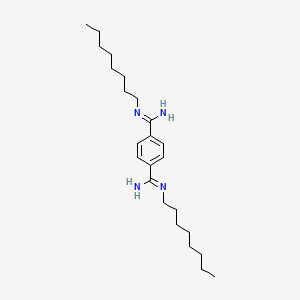

![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)
![5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12544830.png)
![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)
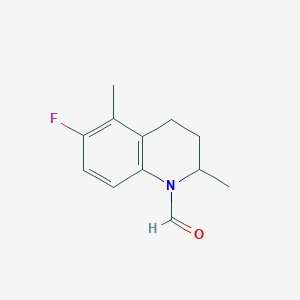
![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)
